molecular formula C8H18N2O B14649821 N~2~,N~2~-Diethyl-N,N-dimethylglycinamide CAS No. 44978-98-5

N~2~,N~2~-Diethyl-N,N-dimethylglycinamide

Cat. No.: B14649821
CAS No.: 44978-98-5
M. Wt: 158.24 g/mol
InChI Key: OGPLFFJIALCWBN-UHFFFAOYSA-N
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Description

N~2~,N~2~-Diethyl-N,N-dimethylglycinamide is an organic compound with the molecular formula C8H18N2O. It is a derivative of glycine, featuring both ethyl and methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethyl-N,N-dimethylglycinamide typically involves the alkylation of glycine derivatives. One common method is the Eschweiler-Clarke reaction, where glycine is treated with formaldehyde and formic acid, leading to the formation of dimethylglycine. Subsequent alkylation with ethyl halides results in the desired compound.

Industrial Production Methods: In industrial settings, the production of N2,N~2~-Diethyl-N,N-dimethylglycinamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: N2,N~2~-Diethyl-N,N-dimethylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

N~2~,N~2~-Diethyl-N,N-dimethylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the synthesis of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N~2~-Diethyl-N,N-dimethylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.

Comparison with Similar Compounds

    Dimethylglycine: A simpler derivative of glycine with only methyl groups attached.

    N,N’-Dimethylethylenediamine: Features two methyl groups on the nitrogen atoms but lacks the ethyl groups.

    N,N-Diethylglycine: Contains ethyl groups but lacks the additional methyl groups.

Uniqueness: N2,N~2~-Diethyl-N,N-dimethylglycinamide is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

44978-98-5

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(diethylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C8H18N2O/c1-5-10(6-2)7-8(11)9(3)4/h5-7H2,1-4H3

InChI Key

OGPLFFJIALCWBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(C)C

Origin of Product

United States

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